molecular formula C19H27O2 B167311 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- CAS No. 10024-56-3

2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)-

Cat. No.: B167311
CAS No.: 10024-56-3
M. Wt: 284.4 g/mol
InChI Key: CKYQZYGVFMSSKH-GWKQRERASA-N
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Description

The compound 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- is a structurally complex ester with a molecular formula of C₁₄H₂₄O₂ (CAS: 7774-65-4) . It is also known by synonyms such as α-Terpinyl isobutyrate and p-Menth-1-en-8-yl isobutyrate . The compound features a cyclohexenyl moiety and a phenyl acrylic acid ester group, contributing to its use in flavor and fragrance industries due to its aromatic properties . Its safety profile indicates low acute toxicity (oral and dermal LD₅₀ >5 g/kg in rats and rabbits) and is listed in the EPA TSCA Inventory . Upon decomposition, it emits acrid smoke and irritating vapors .

Properties

IUPAC Name

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O2/c1-15-9-12-17(13-10-15)19(2,3)21-18(20)14-11-16-7-5-4-6-8-16/h4-9,11,14,17H,10,12-13H2,1-3H3/b14-11+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYQZYGVFMSSKH-GWKQRERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@H](CC1)C(C)(C)OC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or pale straw coloured viscous liquid, mild, sweet, floral-balsamic odour
Record name Terpinyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in oils, miscible (in ethanol)
Record name Terpinyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.991-0.999
Record name Terpinyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10024-56-3
Record name Terpinyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERPINYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34L3BD999A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- , commonly referred to as alpha-terpinyl cinnamate , is an ester derivative of cinnamic acid. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and food science. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The chemical structure of alpha-terpinyl cinnamate includes a propenoic acid moiety, a phenyl group, and a cyclohexene group. The molecular formula is C19H24O2C_{19}H_{24}O_2 with a molecular weight of approximately 288.39 g/mol. The compound is characterized by its sweet and balsamic taste, which contributes to its use in flavoring and fragrance applications.

PropertyValue
IUPAC Name2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester
Molecular FormulaC19H24O2C_{19}H_{24}O_2
Molecular Weight288.39 g/mol
CAS Number10024-56-3

Antioxidant Properties

Alpha-terpinyl cinnamate exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, its application in food preservation has been explored due to its ability to inhibit lipid peroxidation, thereby extending the shelf life of food products.

Anti-inflammatory Effects

Research indicates that alpha-terpinyl cinnamate possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. A study involving mouse models demonstrated that treatment with this compound led to a reduction in markers of inflammation such as TNF-alpha and IL-6 following exposure to inflammatory stimuli .

Antimicrobial Activity

Alpha-terpinyl cinnamate has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy was tested using standard agar diffusion methods, showing inhibition zones comparable to conventional antibiotics . This suggests potential applications in developing natural antimicrobial agents.

Case Study 1: Antioxidant Activity in Food Preservation

A study published in the Journal of Food Science investigated the antioxidant capacity of alpha-terpinyl cinnamate when incorporated into edible oils. Results indicated that oils treated with this compound showed significantly lower levels of oxidation products compared to untreated controls over a storage period of six months .

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of acute lung injury induced by lipopolysaccharide (LPS), alpha-terpinyl cinnamate was administered to assess its anti-inflammatory effects. The results showed a marked decrease in lung inflammation markers and improved pulmonary function tests compared to the control group . This highlights its potential therapeutic role in respiratory diseases.

Scientific Research Applications

Flavor and Fragrance Industry

Alpha-terpinyl cinnamate is widely used as a flavoring agent due to its pleasant aroma and taste. It is often found in:

  • Perfumes : Used for its floral and fruity notes.
  • Food Products : Employed in beverages, candies, and baked goods to enhance flavor profiles.

Pharmaceuticals

The compound exhibits potential therapeutic properties:

  • Antimicrobial Activity : Studies have shown that alpha-terpinyl cinnamate possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that it may help in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Materials Science

In materials science, alpha-terpinyl cinnamate is explored for its role in:

  • Polymer Chemistry : It can be used as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Cosmetics and Personal Care Products

Due to its aromatic properties and skin-friendly nature, it is used in:

  • Cosmetics : Incorporated into lotions, creams, and other personal care products for fragrance and skin conditioning .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of alpha-terpinyl cinnamate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at low concentrations, suggesting its potential use as a natural preservative in food products .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute investigated the use of alpha-terpinyl cinnamate as a bio-based monomer for creating eco-friendly polymers. The study found that polymers synthesized with this compound exhibited enhanced thermal stability and biodegradability compared to traditional petroleum-based polymers .

Summary of Findings

Application AreaKey Findings
Flavor & FragranceUsed extensively in perfumes and food products for enhancing aroma/taste.
PharmaceuticalsExhibits antimicrobial and anti-inflammatory properties.
Materials SciencePotential use as a monomer for biodegradable polymers with improved properties.
CosmeticsIncorporated for fragrance and skin benefits in personal care products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexenyl Groups

Isovaleric Acid, p-Menth-1-en-8-yl Ester (CAS: 1142-85-4) Structure: Shares the p-menth-1-en-8-yl group but substitutes the phenyl acrylic acid with isovaleric acid (3-methylbutanoic acid). Molecular Formula: C₁₅H₂₆O₂. Applications: Used in flavorings and fragrances, similar to the target compound . Toxicity: Limited data, but structurally similar esters typically exhibit low toxicity profiles.

Terpinyl Isobutanoate (CAS: 7774-65-4) Structure: Identical to the target compound, confirming synonymity. Regulatory Status: Reported in the EPA TSCA Inventory and compliant with FEMA No. 3050 for food additives .

Phenyl Acrylic Acid Esters

2-Propenoic Acid, 3-Phenyl Methyl Ester Structure: Retains the 3-phenyl acrylic acid backbone but lacks the cyclohexenyl group. Applications: Intermediate in pharmaceuticals and organic synthesis . Key Difference: Reduced hydrophobicity compared to the target compound, affecting volatility and fragrance longevity.

2-Propenoic Acid, 3-(4-Methoxyphenyl)-3-Phenyl-, Methyl Ester (CAS: 146098-82-0) Structure: Adds a methoxy group to the phenyl ring, enhancing electron-donating properties. Molecular Formula: C₁₇H₁₆O₃. Applications: Potential use in UV-curable resins or bioactive molecules due to extended conjugation .

Research Findings and Trends

  • Structure-Activity Relationships : The cyclohexenyl group in the target compound enhances thermal stability, making it suitable for high-temperature applications in flavors .
  • Regulatory Trends : Increased scrutiny on fluorinated esters (e.g., PFAS regulations) contrasts with the stable regulatory status of the target compound .
  • Synthetic Utility : The (S)-enantiomer of the target compound may offer chiral specificity in asymmetric synthesis, though this is underexplored in current literature .

Preparation Methods

Direct Esterification of 3-Phenylpropenoic Acid

A straightforward approach involves reacting 3-phenylpropenoic acid with 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol under acidic or coupling conditions:

RCOOH + R’OHH+or DCCRCOOR’+H2O\text{RCOOH + R'OH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{RCOOR'} + \text{H}_2\text{O}

Conditions :

  • Acid catalysis : Sulfuric acid or p-toluenesulfonic acid in refluxing toluene.

  • Coupling agents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane.

Limitations :

  • Low yields due to steric hindrance from the bulky alcohol.

  • Racemization risk at the chiral center under acidic conditions.

Transesterification of Methyl 3-Phenylpropenoate

Transesterification with the terpene alcohol offers milder conditions:

RCOOCH3+R’OHbaseRCOOR’+CH3OH\text{RCOOCH}3 + \text{R'OH} \xrightarrow{\text{base}} \text{RCOOR'} + \text{CH}3\text{OH}

Catalysts :

  • Sodium methoxide or lipases (enzymatic resolution for enantioselectivity).

Example protocol :

  • Dissolve methyl 3-phenylpropenoate (1.0 equiv) and 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol (1.2 equiv) in dry tetrahydrofuran (THF).

  • Add Novozym 435 (lipase B from Candida antarctica, 10 wt%) and stir at 40°C for 48 hours.

  • Filter and concentrate to isolate the ester.

Advantages :

  • Enzymatic methods may achieve high ee via kinetic resolution.

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, classical resolution via diastereomeric salt formation is viable:

  • React the racemic ester with a chiral acid (e.g., (+)-camphorsulfonic acid).

  • Crystallize the diastereomeric salts and isolate the (S)-enantiomer.

  • Neutralize with base to recover the resolved ester.

Yield considerations :

  • Typical yields range from 30–40% per cycle, necessitating multiple crystallizations.

Comparative Analysis of Methods

Method Conditions Yield ee Scalability
Direct esterificationH₂SO₄, reflux40–50%RacemicModerate
Enzymatic transesterificationNovozym 435, 40°C60–70%85–90%High
Phase-transfer catalysisToluene/KOH, 25°C55–65%70–80%Moderate
Classical resolutionCamphorsulfonic acid30–40%>99%Low

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)-
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)-

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